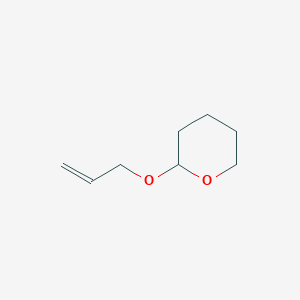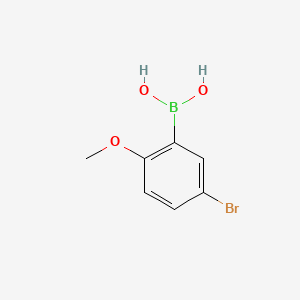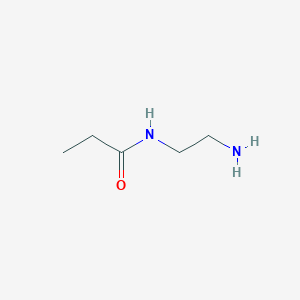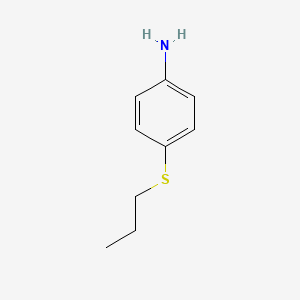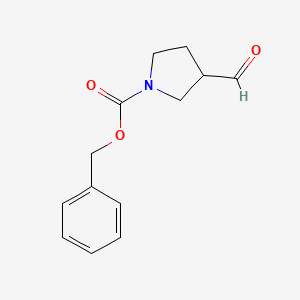
苄基 3-甲酰吡咯烷-1-甲酸酯
描述
Synthesis Analysis
The synthesis of benzylpyrrolidine derivatives can be complex and involves multiple steps. For instance, the synthesis of 1-benzyl 3-aminopyrrolidine was achieved mainly in aqueous conditions starting from commercially available materials, with a key step involving the Curtius rearrangement . Another example is the synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid via an aziridinium ion intermediate, which was accomplished starting from (R)-styrene oxide and 3-(benzylamino)propionitrile . These methods highlight the potential routes that could be adapted for the synthesis of Benzyl 3-formylpyrrolidine-1-carboxylate.
Molecular Structure Analysis
The molecular structure of benzylpyrrolidine derivatives can be quite intricate. For example, N-formyl-L-proline benzylamide crystallizes in a non-centrosymmetric monoclinic space group, indicating a complex three-dimensional arrangement . This suggests that Benzyl 3-formylpyrrolidine-1-carboxylate could also exhibit interesting crystalline properties, although the exact structure would need to be determined experimentally.
Chemical Reactions Analysis
Benzylpyrrolidine derivatives can participate in various chemical reactions. The synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate is an example where benzylpyrrolidine derivatives could potentially be used as substrates . Additionally, the discovery of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists indicates that these compounds can be modified to enhance their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylpyrrolidine derivatives can be influenced by their molecular structure. For instance, the luminescent properties of yttrium benzene dicarboxylates were studied, showing bathochromic and hypsochromic shifts, which could be relevant when considering the photophysical properties of Benzyl 3-formylpyrrolidine-1-carboxylate . The computational study of benzylpyrrolidine in the synthesis of aluminophosphate ALPO-5 also provides insights into the interaction energies and packing densities that could affect the physical properties of similar compounds .
科学研究应用
手性关键构建模块的合成
- 苄基 3-甲酰吡咯烷-1-甲酸酯用于合成生物活性化合物的关键手性构建模块,利用氮丙啶离子中间体进行高效且实用的合成 (Ohigashi et al., 2010).
吡咯中互变异构的研究
- 该化合物参与了 3-羟基吡咯中互变异构的研究,提供了控制这些分子互变异构的因素的见解 (Momose et al., 1979).
亲电取代反应
- 苄基 3-甲酰吡咯烷-1-甲酸酯在亲电取代反应中起作用,特别是在 Vilsmeier 反应中形成具有特定取向的醛 (Boukou-Poba et al., 1981).
苄基 C–H 键的羧化
- 该化合物用于在无金属条件下,在可见光介导下将苄基 C–H 键羧化为 CO2 (Meng et al., 2019).
抗菌剂的开发
- 对包括苄基 3-甲酰吡咯烷-1-甲酸酯在内的新型吡咯烷衍生物的合成研究,在开发抗菌剂方面具有潜在应用 (Sreekanth & Jha, 2020).
氨基吡咯烷衍生物的制备
- 该化合物用于快速有效地制备 1-苄基 3-氨基吡咯烷,该衍生物在各种化学合成中具有潜在应用 (Jean et al., 2001).
吡咯与 CO2 的羧化
- 苄基 3-甲酰吡咯烷-1-甲酸酯参与了刘易斯酸介导的吡咯与 CO2 的羧化反应,提供了一种合成羧酸的有效方法 (Nemoto et al., 2009).
苄基酯的形成
- 该化合物在由羧酸形成苄基酯中具有重要意义,展示了其在有机合成中的多功能性 (Tummatorn et al., 2007).
手性有机催化剂的开发
- 它用于合成 (S)-1-甲酰吡咯烷-2-羧酸衍生物,该衍生物被研究为手性有机催化剂,用于酮和酮亚胺的对映选择性还原 (Chen et al., 2008).
属性
IUPAC Name |
benzyl 3-formylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPSCBPOCONUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404973 | |
| Record name | Benzyl 3-formylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-formylpyrrolidine-1-carboxylate | |
CAS RN |
276872-86-7 | |
| Record name | Benzyl 3-formylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 276872-86-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

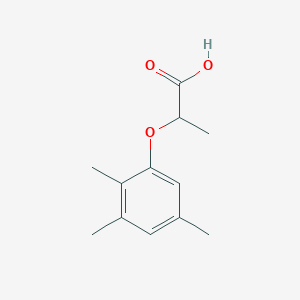





![Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1275049.png)
